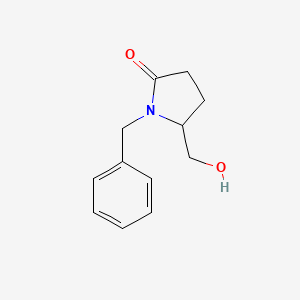
1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one and its derivatives involves reactions that introduce various substituents at key positions of the 3-hydroxy-3-pyrrolin-2-one core. Such synthetic routes are explored to develop new compounds with potential medicinal properties. For instance, derivatives have been synthesized by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives, highlighting the interest in modifying the C1-, C4-, and C5-positions of the pyrrolidin-2-one nucleus (Rubtsova et al., 2020).
Molecular Structure Analysis
The structure of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives is typically confirmed using techniques such as 1H NMR spectroscopy and IR spectrometry. These analytical methods provide insights into the presence of characteristic functional groups and the overall molecular conformation, essential for understanding the compound's chemical behavior and interactions (Mohammat et al., 2008).
Chemical Reactions and Properties
1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, leveraging its reactive sites for further functionalization. The introduction of different substituents through reactions like nucleophilic substitution and cycloaddition significantly expands the compound's utility in synthesizing novel medicinal molecules. These reactions are guided by the compound's inherent chemical properties, such as the reactivity of its carbonyl group and the presence of substituents affecting its electronic and steric environment (Amato et al., 1990).
Physical Properties Analysis
The physical properties of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the pyrrolidin-2-one ring (Shahnaei & Kabirifard, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the behavior of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one in chemical syntheses and biological systems. These properties are pivotal in designing reactions for the synthesis of derivatives with intended biological activities (Kotian et al., 2005).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .
- Method : The method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- Results : The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .
-
Biological Activity
-
Chemical Synthesis
- Field : Chemistry .
- Application : This compound is often used in chemical synthesis .
- Method : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis .
- Results : The outcomes obtained can also vary widely depending on the particular synthesis .
-
Research Material
- Field : Various scientific fields .
- Application : This compound is often used as a research material .
- Method : The specific methods of application or experimental procedures can vary widely depending on the particular research .
- Results : The outcomes obtained can also vary widely depending on the particular research .
-
Chemical Synthesis
- Field : Chemistry .
- Application : This compound is often used in chemical synthesis .
- Method : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis .
- Results : The outcomes obtained can also vary widely depending on the particular synthesis .
-
Research Material
- Field : Various scientific fields .
- Application : This compound is often used as a research material .
- Method : The specific methods of application or experimental procedures can vary widely depending on the particular research .
- Results : The outcomes obtained can also vary widely depending on the particular research .
Eigenschaften
IUPAC Name |
1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBQTBLDLREAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


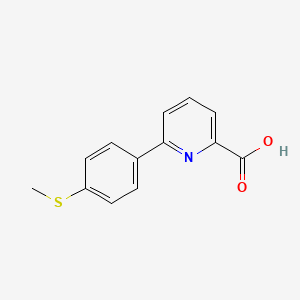
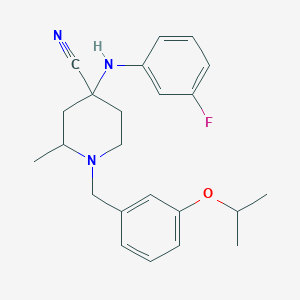
![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
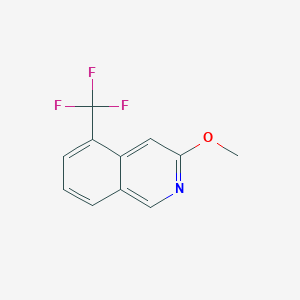
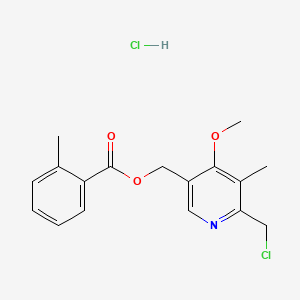
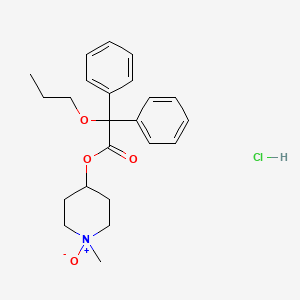
![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)